N-(5-METHYL-1,2-OXAZOL-3-YL)-4-(N-METHYL4-BROMOBENZENESULFONAMIDO)-3-PHENYLBUTANAMIDE
Overview
Description
4-[(4-bromophenyl)sulfonylamino]-N-(5-methylisoxazol-3-yl)-3-phenylbutanamide is a complex organic compound with a diverse range of applications in scientific research This compound is characterized by its unique structure, which includes a bromophenyl group, a sulfonyl group, and an isoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-bromophenyl)sulfonylamino]-N-(5-methylisoxazol-3-yl)-3-phenylbutanamide typically involves multiple steps. One common method starts with the preparation of 4-bromophenylsulfonyl chloride, which is then reacted with methylamine to form the sulfonamide intermediate. This intermediate is further reacted with 5-methylisoxazole and 3-phenylbutanoyl chloride under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and catalysts such as lithium diisopropylamide (LDA) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-[(4-bromophenyl)sulfonylamino]-N-(5-methylisoxazol-3-yl)-3-phenylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
4-[(4-bromophenyl)sulfonylamino]-N-(5-methylisoxazol-3-yl)-3-phenylbutanamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes .
Mechanism of Action
The mechanism of action of 4-[(4-bromophenyl)sulfonylamino]-N-(5-methylisoxazol-3-yl)-3-phenylbutanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating biological pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-chlorophenyl)sulfonylamino]-N-(5-methylisoxazol-3-yl)-3-phenylbutanamide
- 4-[(4-fluorophenyl)sulfonylamino]-N-(5-methylisoxazol-3-yl)-3-phenylbutanamide
- 4-[(4-iodophenyl)sulfonylamino]-N-(5-methylisoxazol-3-yl)-3-phenylbutanamide
Uniqueness
The uniqueness of 4-[(4-bromophenyl)sulfonylamino]-N-(5-methylisoxazol-3-yl)-3-phenylbutanamide lies in its bromophenyl group, which imparts distinct reactivity and biological activity compared to its analogs. The presence of the bromine atom can influence the compound’s electronic properties and its interactions with molecular targets .
Properties
IUPAC Name |
4-[(4-bromophenyl)sulfonyl-methylamino]-N-(5-methyl-1,2-oxazol-3-yl)-3-phenylbutanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22BrN3O4S/c1-15-12-20(24-29-15)23-21(26)13-17(16-6-4-3-5-7-16)14-25(2)30(27,28)19-10-8-18(22)9-11-19/h3-12,17H,13-14H2,1-2H3,(H,23,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIJMDUILNFQXGK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CC(CN(C)S(=O)(=O)C2=CC=C(C=C2)Br)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22BrN3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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